molecular formula C13H20N2O4S B3386333 5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline CAS No. 727704-71-4

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline

Cat. No. B3386333
CAS RN: 727704-71-4
M. Wt: 300.38 g/mol
InChI Key: WFUHYEDIZJQFQV-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline, also known as MOSPA, is a sulfonamide derivative of morpholine and is used in a variety of scientific research applications. The compound is an important tool for scientists due to its ability to be used in a variety of methods, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers and other materials, and as a ligand in protein-ligand binding studies. It is also used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.

Mechanism of Action

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. It also acts as a ligand in protein-ligand binding studies, binding to the active site of the protein and altering its structure and function.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. It has also been shown to inhibit signal transduction pathways, which can lead to changes in gene expression and other physiological processes.

Advantages and Limitations for Lab Experiments

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline is a useful tool for laboratory experiments due to its ability to be used in a variety of methods, its high purity, and its low cost. However, it is important to note that this compound is a potent inhibitor of enzymes and can lead to unexpected results if used in the wrong concentrations.

Future Directions

5-(Morpholine-4-sulfonyl)-2-(propan-2-yloxy)aniline has potential applications in drug discovery and development, as an inhibitor of enzymes involved in drug metabolism. It could also be used as a ligand to study protein-ligand binding and the effects of drug binding on protein structure and function. Additionally, it could be used in the synthesis of polymers and other materials, and as a catalyst for chemical reactions. Finally, it could be used to study the effects of this compound on biochemical and physiological processes, such as enzyme inhibition and signal transduction.

properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10(2)19-13-4-3-11(9-12(13)14)20(16,17)15-5-7-18-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHYEDIZJQFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207002
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727704-71-4
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727704-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-5-(4-morpholinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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